REACTION_CXSMILES
|
[CH2:1]([CH:8]1OCCO1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:13][NH:14][NH2:15].[OH-].[Na+].O.[CH:19](Cl)(Cl)Cl>>[CH3:13][N:14]1[CH:8]=[C:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:19]=[N:15]1 |f:2.3|
|
Name
|
|
Quantity
|
32.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1OCCO1
|
Name
|
N,N-dimethylchloromethyliminium chloride
|
Quantity
|
57.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
monomethylhydrazine
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution is then heated for 1 h to 65° C
|
Type
|
ADDITION
|
Details
|
are then introduced at 50° C
|
Type
|
TEMPERATURE
|
Details
|
It is cooled to 20° C.
|
Type
|
EXTRACTION
|
Details
|
the required product is then extracted with 2 15-ml portions of methylene chloride
|
Type
|
CUSTOM
|
Details
|
The extraction solvent is removed
|
Type
|
CUSTOM
|
Details
|
A crude product is thus obtained
|
Type
|
CUSTOM
|
Details
|
which was purified by recrystallisation from isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |